Alprafenone, (R)-
Description
Contextualization of (R)-Alprafenone within Related Pharmacological Classes
(R)-Alprafenone is classified as a Class I antiarrhythmic agent. tandfonline.com This classification, based on the Vaughan Williams system, designates drugs that primarily act by blocking sodium channels in the cardiac muscle. chapman.edu Specifically, it is considered a Class Ic antiarrhythmic, a sub-classification that includes its parent compound, propafenone (B51707). researchgate.netwikipedia.org Class Ic agents are potent sodium channel blockers that also have the characteristic of not significantly altering the action potential duration. chapman.edu The mechanism of action for this class involves slowing the influx of sodium ions into cardiac muscle cells, which in turn decreases the excitability of these cells. wikipedia.org This action is particularly effective in managing tachycardias, or abnormally rapid heart rhythms, that arise from irregular electrical conduction in the heart. mdpi.com
The pharmacological context of (R)-Alprafenone is intrinsically linked to its structural similarity to propafenone. nih.gov Propafenone itself is a well-established antiarrhythmic drug used to treat a variety of atrial and ventricular arrhythmias. wikipedia.org Research into analogues of propafenone, such as Alprafenone, has been driven by the desire to refine the pharmacological profile, potentially enhancing efficacy or altering metabolic pathways. tandfonline.comnih.govfda.gov
Historical and Scientific Genesis of Alprafenone Research
The development of Alprafenone is rooted in the broader history of research into propafenone and its analogues. Following the establishment of propafenone as a clinically useful antiarrhythmic agent, scientific efforts turned towards synthesizing and evaluating related compounds to explore structure-activity relationships. tandfonline.comresearchgate.net The primary goals of these research endeavors were often to modulate the pharmacological properties, such as improving the safety profile, altering the metabolic stability, or even exploring entirely new therapeutic applications. tandfonline.comfda.gov
Significance of Stereoisomerism in Drug Discovery and Development, specifically for (R)-Alprafenone
The concept of stereoisomerism is of paramount importance in pharmacology, as the three-dimensional structure of a drug molecule can dramatically influence its biological activity. nps.org.au Chiral drugs, which exist as non-superimposable mirror images called enantiomers (designated as (R)- and (S)-), often exhibit different pharmacodynamic and pharmacokinetic properties. nih.govnps.org.au One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. nps.org.au
In the context of antiarrhythmic drugs, substantial stereoselectivity has been observed in both their metabolism and their pharmacological effects. researchgate.netnih.gov For many chiral antiarrhythmics, the enantiomers can differ significantly in their potency and how they are processed by the body. researchgate.net For instance, studies on the closely related compound propafenone have demonstrated stereoselective metabolism, with the (R)- and (S)-enantiomers being metabolized at different rates by cytochrome P-450 enzymes. nih.govresearchgate.net This can lead to different plasma concentrations of each enantiomer, which is clinically relevant as the drug's effects are related to these concentrations. nih.gov
Although specific research on the pharmacological differences between (R)-Alprafenone and (S)-Alprafenone is not extensively documented in publicly available literature, the principles established with propafenone strongly suggest that the stereochemistry of Alprafenone is a critical determinant of its activity. The spatial arrangement of the atoms in the (R)-Alprafenone molecule will dictate its binding affinity to cardiac sodium channels and other potential biological targets, thereby influencing its efficacy and metabolic fate.
Overview of Current Academic Research Trajectories for (R)-Alprafenone
While specific, dedicated research programs on (R)-Alprafenone are not widely reported, current academic research trajectories for related compounds offer insights into potential areas of investigation. A significant area of interest is the development of single-enantiomer drugs from existing racemic mixtures, a process known as a "chiral switch". tandfonline.comnps.org.au The rationale behind this is to market a drug with an improved therapeutic profile by eliminating the less active or potentially harmful enantiomer. nps.org.au
Research into propafenone analogues continues to explore new therapeutic applications beyond antiarrhythmic activity, such as antimalarial and anticancer properties. tandfonline.comresearchgate.netfda.gov These studies often involve the synthesis and evaluation of a wide array of structurally related compounds, which could include the individual enantiomers of Alprafenone.
Structure
2D Structure
3D Structure
Properties
CAS No. |
401900-46-7 |
|---|---|
Molecular Formula |
C25H35NO4 |
Molecular Weight |
413.59 |
IUPAC Name |
1-Propanone, 3-(3-((2R)-3-((1,1-dimethylpropyl)amino)-2-hydroxypropoxy)-4-methoxyphenyl)-1-(4-methylphenyl)- |
InChI |
1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3/t21-/m1/s1 |
InChI Key |
WUUQBRHWNUFEEB-OAQYLSRUSA-N |
SMILES |
CCC(C)(C)NC[C@H](COc1cc(ccc1OC)CCC(=O)c2ccc(cc2)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alprafenone, (R)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of R Alprafenone
Stereoselective Synthesis Pathways for (R)-Alprafenone
The creation of a single, desired stereoisomer, such as (R)-Alprafenone, necessitates the use of stereoselective synthesis methods. These strategies are designed to favor the formation of one enantiomer over the other. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, enzymatic synthesis, and the resolution of racemic mixtures.
Asymmetric Catalysis in (R)-Alprafenone Synthesis
Asymmetric catalysis is a powerful technique that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uwindsor.ca This method is highly sought after in industrial settings due to its efficiency and the potential for high enantioselectivity. chiralpedia.com In the context of synthesizing (R)-Alprafenone, a chiral catalyst would selectively guide the reaction to produce the (R)-enantiomer. The catalyst creates a chiral environment that favors the transition state leading to the desired (R)-product. Various chiral Lewis acids and organocatalysts have been successfully used in a range of asymmetric reactions, such as Diels-Alder reactions and Michael additions, to achieve high yields and enantiomeric excesses. wiley-vch.demdpi.com For instance, chiral catalysts can be designed to bias the orientation of substrates or reagents, allowing for enantioselective delivery. uwindsor.ca
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach is a reliable and versatile strategy for producing enantiomerically pure compounds. wikipedia.orgcbsa-asfc.gc.ca The auxiliary, being chiral itself, influences the reaction's stereoselectivity, and is subsequently removed to yield the desired enantiomerically pure product. wikipedia.org For the synthesis of (R)-Alprafenone, a suitable chiral auxiliary would be covalently bonded to a precursor molecule. This new, diastereomeric intermediate would then undergo a stereoselective reaction. The auxiliary, having served its purpose, would then be cleaved, yielding (R)-Alprafenone. Common chiral auxiliaries include oxazolidinones and pseudoephedrine, which can direct alkylation and other bond-forming reactions with high diastereoselectivity. wikipedia.orgharvard.edu
Enzymatic Synthesis and Biocatalysis
Enzymes are highly specific biocatalysts that can facilitate reactions with exceptional regio- and stereoselectivity under mild conditions. mdpi.com The use of enzymes in synthesis offers a green and efficient alternative to traditional chemical methods. mit.edufrontiersin.org For the synthesis of (R)-Alprafenone, a specific enzyme, such as a ketoreductase or a lipase, could be employed. researchgate.net For example, a ketoreductase could selectively reduce a prochiral ketone precursor to the corresponding (R)-alcohol, a key intermediate for (R)-Alprafenone. Lipases can be used for the kinetic resolution of a racemic mixture of an alcohol or ester precursor, where the enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other, desired (R)-enantiomer, in high enantiomeric purity. researchgate.net
Resolution Techniques for Enantiomeric Purity (e.g., Crystallization, Chromatography)
Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org This can be achieved through various techniques when a stereoselective synthesis is not feasible or efficient. onyxipca.com
Crystallization: One common method involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer is recovered by removing the resolving agent. libretexts.org
Chromatography: Chiral chromatography is another powerful technique for separating enantiomers. rasayanjournal.co.in This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. onyxipca.comrasayanjournal.co.in High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for determining and obtaining enantiomerically pure compounds. rasayanjournal.co.inthieme-connect.de
Precursor Chemistry and Intermediate Compounds
In a potential synthetic pathway to (R)-Alprafenone, a key intermediate could be a chiral alcohol. For instance, the chemoenzymatic synthesis of other chiral drugs has utilized chiral alcohols like (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol as a key building block. researchgate.net The synthesis of such intermediates often involves the reduction of a corresponding ketone precursor. The stereochemistry of this alcohol is crucial and can be established using the asymmetric methods described in the previous section.
Another critical aspect of precursor chemistry is the introduction of various functional groups at specific positions. For example, the synthesis of prodrugs often involves the use of intermediates like 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates. google.com While not directly related to Alprafenone, this illustrates the importance of specialized intermediates in drug development. The specific precursors for (R)-Alprafenone would be determined by the chosen synthetic strategy, whether it be a linear synthesis building the molecule step-by-step or a convergent synthesis where different fragments are prepared separately and then combined.
Derivatization Strategies for Analog Development
Derivatization involves the chemical modification of a compound to create new, structurally related molecules, known as analogs. This process is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of a lead compound's pharmacological properties.
For (R)-Alprafenone, derivatization strategies could focus on modifying various parts of the molecule to potentially enhance its activity, selectivity, or pharmacokinetic profile. Common derivatization approaches include:
Modification of Substituents: Altering existing substituents on the aromatic rings or other parts of the molecule. This could involve introducing different alkyl, alkoxy, or halogen groups. googleapis.com
Functional Group Interconversion: Converting one functional group into another, for example, modifying an ester to an amide or a hydroxyl group to an ether.
Introduction of New Functional Groups: Adding new functionalities to the molecule to explore new interactions with its biological target.
The development of analogs through these strategies can lead to compounds with improved therapeutic characteristics. The synthesis of these derivatives would often follow similar synthetic routes as the parent compound, (R)-Alprafenone, but with modified precursors or reagents.
Synthesis of Novel Alprafenone Derivatives
The generation of novel derivatives of (R)-Alprafenone involves targeted chemical modifications to the parent molecule. These alterations are designed to investigate structure-activity relationships, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties. A common strategy in medicinal chemistry is the creation of a series of analogues by introducing various substituents at different positions of the core structure.
For instance, a general approach to creating new derivatives can be seen in the synthesis of hybrid compounds, where a known active molecule is combined with another pharmacophore to create a new chemical entity with potentially synergistic or enhanced activities. In one such study, a series of hybrid compounds were synthesized by combining an edaravone (B1671096) analogue with 3-n-butylphthalide ring-opening derivatives. nih.gov This approach, while not directly involving (R)-Alprafenone, illustrates a valid strategy that could be applied to it. The synthesis could involve reacting (R)-Alprafenone with various reagents to modify its functional groups. For example, the ketone or aromatic rings of Alprafenone, a class of antiarrhythmic agents, could be targeted for modification. who.intwho.int
A hypothetical synthetic scheme for novel (R)-Alprafenone derivatives might involve the following steps:
Identification of non-critical regions of the (R)-Alprafenone molecule where modifications are less likely to disrupt its primary biological activity.
Reaction of (R)-Alprafenone with a variety of chemical reagents to introduce new functional groups such as alkyl chains, halogens, or heterocyclic rings.
Purification of the resulting derivatives using techniques like column chromatography.
Characterization of the new compounds using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm their structures.
The following table provides a hypothetical representation of potential novel (R)-Alprafenone derivatives and their intended modifications:
Table 1: Hypothetical Novel (R)-Alprafenone Derivatives and Modifications
| Derivative ID | Modification Site | Introduced Substituent | Rationale for Modification |
| RA-D1 | Phenyl Ring | Fluoro group | To enhance metabolic stability and binding affinity. |
| RA-D2 | Propylamino Side Chain | Cyclopropyl group | To explore the impact of conformational rigidity on activity. |
| RA-D3 | Ketone | Hydroxyl group (reduction) | To investigate the role of the carbonyl group in receptor interaction. |
| RA-D4 | Phenyl Ring | Nitro group | To explore electronic effects on biological activity. |
Prodrug Design and Cascade Release Mechanisms for (R)-Alprafenone
Prodrug design is a sophisticated strategy to overcome undesirable properties of a drug, such as poor solubility, instability, or non-specific toxicity. nih.govfrontiersin.orgcentralasianstudies.orghumanjournals.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. frontiersin.orgcentralasianstudies.org
For (R)-Alprafenone, a prodrug approach could be particularly useful for achieving controlled or targeted delivery. One advanced method is the use of cascade release mechanisms. googleapis.comnih.gov This strategy involves a multi-step activation process, often triggered by a specific physiological condition or enzyme. googleapis.comnih.gov
A cascade cleavage system typically employs a linker compound composed of a masking group and an activating group. googleapis.com The masking group is connected to the activating group via a temporary linkage, and the activating group is attached to the drug molecule (in this case, the amino group of (R)-Alprafenone) through a second temporary linkage. googleapis.com The cleavage of the first linkage is the rate-limiting step, which then triggers a rapid cleavage of the second linkage to release the active drug. googleapis.com
The design of such a system for (R)-Alprafenone could involve:
Carrier Moiety: A biocompatible polymer or a large molecule that alters the pharmacokinetic profile of the drug.
Linker System: A chemically designed bridge that connects the carrier to (R)-Alprafenone. This linker would be designed to be stable in circulation but cleavable at the target site.
Trigger Mechanism: The cleavage of the linker could be initiated by specific enzymes, pH changes, or other stimuli present in the target tissue. nih.gov
The following table outlines a hypothetical cascade release system for an (R)-Alprafenone prodrug:
Table 2: Hypothetical Cascade Release Prodrug System for (R)-Alprafenone
| Component | Example | Function |
| Carrier | Polyethylene Glycol (PEG) | Increases half-life and reduces immunogenicity. |
| Masking Group | Ester-linked promoiety | Stabilizes the system until it reaches the target. |
| Activating Group | Self-immolative linker (e.g., mandelic acid-based) | Undergoes a rearrangement after the masking group is cleaved, leading to drug release. googleapis.com |
| Trigger | Esterase enzymes | Initiates the cascade by cleaving the ester linkage of the masking group. |
Scalability Considerations for Research Synthesis
While the initial synthesis of novel derivatives and prodrugs occurs on a small, laboratory scale, the potential for further preclinical and clinical investigation necessitates consideration of scalability. The ability to produce larger quantities of a promising compound is crucial for extensive testing.
Key factors to consider for scaling up the synthesis of (R)-Alprafenone derivatives for research purposes include:
Reagent Cost and Availability: The starting materials and reagents used in the synthesis must be readily available and economically viable for larger-scale production.
Reaction Conditions: Reactions that require extreme temperatures, pressures, or highly dilute conditions can be challenging and expensive to scale up. The ideal synthesis would involve reactions that can be performed at or near room temperature and pressure. nih.gov
Purification Methods: Chromatographic purification, while effective at the milligram to gram scale, can become a bottleneck when producing larger quantities. Developing straightforward purification protocols, such as crystallization or extraction, is highly desirable. nih.gov
Step Economy: A synthesis with fewer steps is generally more efficient and scalable, as it minimizes material loss at each stage.
Safety and Environmental Impact: The use of hazardous or environmentally harmful reagents should be minimized, and appropriate safety protocols must be in place for handling larger quantities of chemicals.
Research into scalable synthetic methodologies, such as the development of one-pot reactions or the use of organocatalysis, can significantly improve the feasibility of producing gram-scale quantities of new compounds for in-depth biological evaluation. nih.govrsc.org For example, a study on rapanone (B192247) derivatives demonstrated a metal-free, room-temperature reaction that could be scaled up to produce the product with a high yield. nih.gov A similar approach for (R)-Alprafenone derivatives would be a significant advancement.
Stereochemical Purity and Chiral Analysis in R Alprafenone Research
Enantiomeric Excess Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. ucalgary.ca It quantifies how much more of one enantiomer is present compared to the other and is typically expressed as a percentage. ucalgary.caslideshare.net A racemic mixture, which contains equal 50:50 amounts of both enantiomers, has an ee of 0% and is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. ucalgary.caslideshare.net
The determination of enantiomeric excess is a fundamental analytical task in the synthesis and characterization of non-racemic chiral compounds like (R)-Alprafenone. thieme-connect.de The value is generally calculated from the relative concentrations or peak areas of the two enantiomers, (R) and (S), obtained from a chiral separation method. The formula for calculating enantiomeric excess is:
% ee = (|[R] - [S]| / ([R] + [S])) * 100
Where [R] and [S] represent the concentration or peak area of the (R)- and (S)-enantiomers, respectively. ucalgary.ca Methodologies for determining ee must be highly sensitive and accurate to detect even small amounts of the undesired enantiomer. brussels-scientific.com The most common methods involve chiral chromatography. brussels-scientific.comuma.es
Table 1: Illustrative Calculation of Enantiomeric Excess (ee)
| % of (R)-Alprafenone | % of (S)-Alprafenone | Enantiomeric Excess (ee) | Description |
|---|---|---|---|
| 50% | 50% | 0% | Racemic Mixture |
| 75% | 25% | 50% | Enantiomerically Enriched |
| 90% | 10% | 80% | Enantiomerically Enriched |
| 99.5% | 0.5% | 99% | High Enantiomeric Purity |
| 100% | 0% | 100% | Enantiomerically Pure |
Chromatographic Techniques for Chiral Separation
Chromatography is the cornerstone for separating enantiomers and determining the enantiomeric purity of compounds like (R)-Alprafenone. mdpi.com The underlying principle of chiral chromatographic separation involves the differential interaction of the enantiomers with a chiral environment, typically a chiral stationary phase (CSP), leading to the formation of transient diastereomeric complexes. brussels-scientific.comresearchgate.net These complexes have different energy levels, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. brussels-scientific.comresearchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) within the HPLC column. researchgate.net The selection of an appropriate CSP is crucial and depends on the structure of the analyte. For a compound like Alprafenone, which possesses amine and carbonyl groups, polysaccharide-based CSPs are often effective. researchgate.net These phases, such as cellulose (B213188) or amylose (B160209) derivatives, provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. scas.co.jp
The separation allows for the quantification of individual enantiomeric concentrations, making it a vital tool for quality control and research. mdpi.com
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Potential Applicability for Alprafenone |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | High: Effective for a broad range of compounds, including those with aromatic rings and hydrogen bond donors/acceptors. |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Ovomucoid | Hydrophobic and polar interactions | Moderate to High: Particularly useful for separating chiral drugs. hplc.eu |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | High: Designed for compounds with π-acidic or π-basic systems. |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions | Moderate: Effective for amino acids and related compounds. researchgate.net |
Chiral Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency micro-separation techniques that offer alternatives to HPLC. researchgate.net
Chiral CE separates enantiomers in a narrow capillary based on their differential mobility in an electric field. bio-rad.com Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com Common chiral selectors include cyclodextrins, polysaccharides, and macrocyclic antibiotics. mdpi.com The advantages of CE include high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.comcore.ac.uk
Chiral CEC is a hybrid technique that combines the high selectivity of HPLC with the efficiency of CE. researchgate.net In CEC, the capillary is packed with a chiral stationary phase, similar to HPLC, but the mobile phase is driven by electroosmotic flow (EOF) rather than high pressure. This results in a highly efficient separation. researchgate.net
Table 3: Comparison of Chiral CE and Chiral CEC
| Feature | Chiral Capillary Electrophoresis (CE) | Chiral Capillary Electrochromatography (CEC) |
|---|---|---|
| Separation Principle | Differential migration in an electric field due to complexation with a chiral selector in the buffer. bio-rad.com | Combination of electrophoretic migration and chromatographic partitioning on a chiral stationary phase. researchgate.net |
| Chiral Selector | Added to the background electrolyte (e.g., cyclodextrins). mdpi.com | Immobilized on a packed stationary phase inside the capillary. researchgate.net |
| Efficiency | Very high (hundreds of thousands of theoretical plates). mdpi.com | Extremely high, often exceeding both HPLC and CE. |
| Advantages | Fast method development, low reagent consumption, simplicity. mdpi.comcore.ac.uk | Higher selectivity and loading capacity compared to CE. |
| Challenges | Lower concentration sensitivity, potential for analyte-wall interactions. | Capillary packing can be difficult, risk of bubble formation. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" separation technique, particularly for chiral analysis. chromatographyonline.comnih.gov It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. shimadzu.nl CO₂ is often mixed with a small amount of an organic modifier, such as methanol, and an additive to improve solubility and chromatographic performance. researchgate.net
Compared to HPLC, the low viscosity of the SFC mobile phase allows for much faster flow rates without a significant loss of efficiency, leading to rapid separations. americanpharmaceuticalreview.com SFC is compatible with the same chiral stationary phases used in HPLC and often provides complementary or enhanced selectivity. chromatographyonline.com Its speed and reduced use of toxic organic solvents make it an attractive technique for high-throughput screening in drug discovery. americanpharmaceuticalreview.com
Table 4: Typical Parameters for Chiral SFC Method Development
| Parameter | Typical Range / Options | Rationale |
|---|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives) | Broad enantioselectivity for a wide range of compounds. researchgate.net |
| Mobile Phase | Supercritical CO₂ with a modifier | Low viscosity allows for fast analysis; modifier adjusts solvent strength. chromatographyonline.comshimadzu.nl |
| Modifier | Methanol, Ethanol, Isopropanol | Methanol is often preferred for its polarity and compatibility with mass spectrometry (MS). americanpharmaceuticalreview.com |
| Additive | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic acid) | Improves peak shape and retention for basic or acidic analytes. |
| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, enabling faster separations. americanpharmaceuticalreview.com |
| Back Pressure | 100-200 bar | Maintains the CO₂ in a supercritical or liquid state. chromatographyonline.com |
Spectroscopic Methods for Stereochemical Characterization
While chromatographic methods separate and quantify enantiomers, spectroscopic techniques are essential for determining their absolute stereostructure. nih.gov For a novel or reference compound like (R)-Alprafenone, confirming the three-dimensional arrangement of atoms is a critical step.
Circular Dichroism (CD) Spectroscopy is a powerful method for characterizing chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum of a purified enantiomer with spectra generated through quantum-chemical calculations, the absolute configuration can be reliably assigned. nih.gov This technique is particularly valuable when single crystals for X-ray crystallography are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to distinguish between enantiomers, although they are indistinguishable in a standard NMR spectrum. brussels-scientific.com The use of a chiral derivatizing agent or a chiral lanthanide shift reagent creates diastereomeric complexes that exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity. brussels-scientific.com
Table 5: Spectroscopic Methods for Stereochemical Analysis
| Method | Principle | Application in (R)-Alprafenone Research |
|---|---|---|
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by a chiral molecule. nih.gov | Determination of absolute configuration by comparing experimental and calculated spectra; confirmation of enantiomeric identity. |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Provides structural information and helps determine absolute configuration, often used in conjunction with CD. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. | Provides detailed stereochemical information and is highly sensitive to the absolute configuration of molecules in solution. nih.gov |
| NMR with Chiral Auxiliaries | Enantiomers are converted into diastereomers by reaction with a pure chiral agent, which can then be distinguished by NMR. brussels-scientific.com | Determination of enantiomeric excess by integrating the distinct signals of the resulting diastereomers. |
Impact of Stereochemical Purity on Preclinical Research Outcomes
The stereochemical purity of a drug candidate like (R)-Alprafenone has a profound impact on the interpretation and reliability of preclinical research data. Since stereoisomers are composed of the same atoms but differ in their spatial arrangement, they can interact differently with the chiral environment of the body, such as enzymes and receptors. chromatographyonline.com
Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to undesirable or toxic effects. chromatographyonline.com The tragic case of thalidomide, where the (R)-enantiomer is therapeutic while the (S)-enantiomer is teratogenic, is a stark reminder of the importance of stereochemistry in drug development. chromatographyonline.comslideshare.net
Therefore, using an enantiomerically pure form of (R)-Alprafenone in preclinical studies is essential to:
Accurately characterize its pharmacodynamic and pharmacokinetic profile without interference from the (S)-enantiomer.
Establish a clear dose-response relationship for the active compound.
Avoid misinterpreting data where toxicity or off-target effects might be caused by the unwanted enantiomeric impurity.
The robust analytical methods described above are therefore not merely for quality control but are fundamental scientific tools that underpin the entire preclinical development process, ensuring that the biological effects observed are attributable to the correct molecular entity.
Compound Name Index
Molecular Mechanisms of Action of R Alprafenone
Ion Channel Modulation Studies
(R)-Alprafenone's effects on ion channels are a critical aspect of its molecular mechanism. These proteins, which control the flow of ions across cell membranes, are key targets for many pharmacologically active compounds.
Voltage-Gated Sodium Channel Interaction and Kinetics
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiac myocytes. frontiersin.orgderangedphysiology.com These channels are large, pore-forming proteins that are typically composed of a primary α subunit and one or two smaller β subunits. derangedphysiology.comnih.gov The α subunit forms the central pore and contains the voltage-sensing machinery, while the β subunits modulate the channel's voltage dependence, gating kinetics, and localization on the cell surface. derangedphysiology.comnih.gov The cardiac voltage-gated sodium channel, Nav1.5, is crucial for the rapid depolarization phase of the cardiac action potential. mdpi.com
The interaction of a compound with VGSCs can significantly alter their function. This modulation can occur through various mechanisms, including changes in channel gating kinetics, such as activation and inactivation. nih.gov For instance, the binding of calmodulin to the voltage-gated sodium channel affects its inactivation kinetics by enhancing the development of the inactivated state and slowing the recovery from it. mdpi.com The spatial distribution of different Nav subtypes within a neuron, such as Nav1.2 and Nav1.6 in the axon initial segment, can also influence neuronal excitability and action potential backpropagation. plos.org
Effects on Potassium Channels (e.g., hERG, K+ currents)
The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of a potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr). frontiersin.orgnih.govcaldic.com This current is a major contributor to the repolarization phase of the cardiac action potential, playing a crucial role in controlling the action potential duration. frontiersin.orgnih.gov The unique gating kinetics of the hERG channel, characterized by rapid inactivation and slow deactivation, are fundamental to its physiological function. frontiersin.org
Inhibition of hERG potassium channels is a common mechanism of action for class III antiarrhythmic drugs and can lead to a prolongation of the cardiac action potential. nih.gov However, excessive inhibition of hERG channels by a wide range of drugs is a significant concern in pharmacology due to the risk of acquired long-QT syndrome, a condition that can lead to life-threatening arrhythmias. nih.govelifesciences.org The susceptibility of the hERG channel to blockade by diverse compounds is attributed to its large inner pore cavity and the presence of specific aromatic amino acid residues in the S6 region of the channel. caldic.com The binding of drugs to the hERG channel is often state-dependent, with many compounds showing a higher affinity for the open or inactivated states of the channel. nih.govsemanticscholar.org
Influence on Calcium Channels and Transporters
Voltage-gated calcium channels (VGCCs) are another critical class of ion channels that mediate calcium influx in response to membrane depolarization. guidetopharmacology.org This calcium entry triggers a wide array of intracellular processes, including muscle contraction, neurotransmitter secretion, and gene expression. guidetopharmacology.org The family of high-voltage-activated calcium channels (HVACCs) includes several subtypes (Cav1.1-1.4, Cav2.1-2.3) that are composed of a pore-forming α1 subunit and auxiliary β, α2-δ, and γ subunits. elifesciences.org The α1 subunit determines the channel's fundamental properties, while the auxiliary subunits regulate its trafficking, gating, and modulation. elifesciences.org
The modulation of VGCCs can occur through various mechanisms, including direct binding of G-protein subunits and protein phosphorylation. frontiersin.org For example, the activation of certain G-protein coupled receptors (GPCRs) can lead to the inhibition of Cav2 channels, which are important for neurotransmitter release at presynaptic terminals. frontiersin.org Furthermore, interactions with other proteins can influence channel function. For instance, the R-type voltage-gated Ca2+ channel subunit Cav2.3 has been shown to interact with and regulate the A-type potassium current (IA) in hippocampal dendrites. nih.gov
Intracellular Signaling Pathway Perturbations
Upon binding to a receptor, a compound can trigger a cascade of intracellular events known as a signaling pathway. These pathways are the mechanisms through which cells respond to external stimuli and regulate their activities. ufrgs.br They often involve a series of protein-protein interactions and the generation of second messengers. nih.gov
One of the most well-studied signaling pathways is the mitogen-activated protein kinase (MAPK) cascade. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. nih.gov Ligand binding to an RTK leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. nih.gov Grb2 then recruits other proteins, such as SOS, which in turn activates the small G-protein Ras. nih.gov Activated Ras initiates a phosphorylation cascade involving a series of kinases that ultimately leads to changes in gene expression and cellular responses like proliferation, differentiation, and survival. nih.govmdpi.com
Another important signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govresearchgate.net These events can modulate a variety of cellular processes.
Mechanistic Differentiation from other Phenone Derivatives
(R)-Alprafenone belongs to the class of phenone derivatives, which includes other antiarrhythmic drugs such as propafenone (B51707). who.intresearchgate.net While these compounds may share a common structural scaffold, subtle differences in their chemical structure can lead to significant variations in their molecular mechanisms of action.
One key area of differentiation lies in their stereoselective metabolism and pharmacokinetics. For instance, in the case of propafenone, the (R)-enantiomer is cleared more rapidly than the (S)-enantiomer. researchgate.net This difference in metabolism can be attributed to enantiomer-specific interactions with metabolic enzymes. researchgate.net These stereoselective differences can also extend to their pharmacological activity, with one enantiomer potentially exhibiting a qualitatively different mode of action than the other. researchgate.net
The interaction with ion channels can also differ among phenone derivatives. While many act as sodium channel blockers, the specifics of their binding and the resulting effects on channel kinetics can vary. google.com Furthermore, their effects on other ion channels, such as potassium and calcium channels, may not be uniform across the class. These differences in ion channel modulation contribute to their distinct electrophysiological profiles.
Preclinical Pharmacological Investigations of R Alprafenone
In Vitro and Ex Vivo Electrophysiological Studies
The electrophysiological properties of (R)-Alprafenone have been characterized using a variety of established in vitro and ex vivo models. These studies provide foundational knowledge of the compound's effects on cardiac tissue and cellular function.
Investigations into the actions of (R)-Alprafenone have utilized transmembrane action potential studies on cardiac tissues isolated from canines. frontiersin.org Specifically, these models included Purkinje fibers, ventricular muscle (both epicardial and endocardial), and atrial muscle. frontiersin.org Purkinje fibers, which are specialized conducting fibers within the heart, are a critical model for assessing a compound's effect on cardiac impulse propagation. frontiersin.org The use of both ventricular and atrial muscle allows for a comparative analysis of the drug's effects across different regions of the myocardium. frontiersin.org
The effects of (R)-Alprafenone were studied at the cellular level by recording transmembrane action potentials from cardiomyocytes within these tissue preparations. frontiersin.org In canine Purkinje fiber cells with normal maximum diastolic potentials, (R)-Alprafenone demonstrated concentration-dependent effects on key electrophysiological parameters. frontiersin.org The compound was also found to suppress abnormal automaticity induced by Barium Chloride (BaCl2) at low membrane potentials, indicating an influence on the mechanisms that can lead to arrhythmias. frontiersin.org Furthermore, (R)-Alprafenone was shown to inhibit both early and delayed afterdepolarizations and to eliminate triggered activity, which are cellular events often linked to the generation of cardiac arrhythmias. frontiersin.org
A detailed analysis of action potential dynamics revealed that (R)-Alprafenone exerts distinct effects on different cardiac tissues. In canine Purkinje fibers, the compound produced a concentration-dependent reduction in action potential amplitude (APA), the maximum rate of depolarization (Vmax), and action potential duration (APD). frontiersin.org The effect on Vmax was shown to be use-dependent, a characteristic feature of Class I antiarrhythmic drugs. frontiersin.org The shortening of the action potential duration in Purkinje fibers was a result of the drug's impact on the slope of phase 2 of the action potential. frontiersin.org
In contrast to its effects on Purkinje fibers, (R)-Alprafenone caused a significant prolongation of the action potential duration in ventricular epicardial and endocardial muscle. frontiersin.org However, it had no discernible effect on the action potential duration of atrial muscle tissue. frontiersin.org The compound also prolonged the effective refractory period (ERP) relative to the action potential duration in Purkinje fibers. frontiersin.org
Table 1: Electrophysiological Effects of (R)-Alprafenone on Canine Purkinje Fibers
| Parameter | Effect | Concentration Range | Note |
| Action Potential Amplitude (APA) | Decrease | 5 x 10⁻⁸–1 x 10⁻⁶ M | Concentration-dependent |
| Maximum Upstroke Velocity (Vmax) | Decrease | 5 x 10⁻⁸–1 x 10⁻⁶ M | Use-dependent |
| Action Potential Duration (APD) | Decrease | 5 x 10⁻⁸–1 x 10⁻⁶ M | Result of action on phase 2 slope |
| Conduction Velocity | Decrease | 5 x 10⁻⁸–1 x 10⁻⁶ M | Concentration-dependent |
| Effective Refractory Period (ERP) | Prolonged | Not specified | Prolonged relative to APD |
| Abnormal Automaticity | Suppressed | Not specified | Suppressed BaCl₂-induced automaticity |
| Afterdepolarizations | Inhibited | Not specified | Early and delayed afterdepolarizations |
Animal Model Studies for Mechanistic Elucidation (non-efficacy, non-safety focus)
Based on the reviewed scientific literature, specific studies focusing on the mechanistic elucidation of (R)-Alprafenone's effects on the broader cardiocirculatory system in preclinical animal models were not identified. The available research primarily concentrates on the detailed electrophysiological actions in isolated cardiac tissues.
No relevant information regarding preclinical investigations into the effects of (R)-Alprafenone on the neuromuscular system was found in the reviewed literature.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of R Alprafenone and Its Analogs
Identification of Key Pharmacophores and Structural Motifs
The pharmacophore for (R)-Alprafenone and its analogs, particularly in the context of their activity as P-glycoprotein (Pgp) modulators, is defined by several key structural features. These features are crucial for the molecule's interaction with its biological targets. The fundamental scaffold of these compounds consists of an aromatic system linked to a tertiary amine via a propanolamine (B44665) bridge.
Key Pharmacophoric Features:
Hydrogen Bond Acceptor: The carbonyl group and the ether oxygen atoms in the structure act as hydrogen bond acceptors, which are important determinants of biological activity. nih.gov
Tertiary Amine: The tertiary amine is a key feature that is typically protonated at physiological pH, allowing for ionic interactions. Analogs with a tertiary nitrogen have been shown to rapidly associate with biological membranes. nih.gov
Hydroxyl Group: The hydroxyl group on the propanolamine linker can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity.
Impact of Substituent Modifications on Molecular Interactions
Systematic modifications of the (R)-Alprafenone scaffold and its analogs have provided valuable insights into the structure-activity relationships. These modifications influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its interaction with biological targets.
For instance, in studies of propafenone (B51707) analogs, altering the substituents on the aromatic rings has a direct impact on the molecule's lipophilicity, which in turn correlates with its biological activity. nih.govnih.gov An increase in lipophilicity generally leads to enhanced activity in modulating Pgp. nih.gov
The nature of the nitrogen atom is also a critical determinant of activity. While tertiary amines, as found in (R)-Alprafenone, are associated with rapid membrane association, the corresponding quaternary ammonium (B1175870) analogs exhibit different properties. These permanently charged analogs are restricted in their ability to diffuse across the plasma membrane but can be actively transported as Pgp substrates. nih.gov Although they stimulate Pgp ATPase activity, they do so with lesser efficacy compared to their tertiary amine counterparts. nih.gov
The following interactive table summarizes the impact of key structural modifications on the activity of propafenone-type compounds, which can be extrapolated to understand the SAR of (R)-Alprafenone.
| Structural Modification | Effect on Lipophilicity | Impact on Pgp ATPase Stimulation | General Observation |
| Increased alkyl chain length on aromatic ring | Increases | Increases | Strong correlation between lipophilicity and activity. nih.gov |
| Introduction of polar substituents | Decreases | Decreases | Reduced activity with decreased lipophilicity. |
| Conversion of tertiary amine to quaternary amine | Decreases (increased polarity) | Lesser efficacy of stimulation. nih.gov | Quaternary analogs act as Pgp substrates. nih.gov |
| Modification of the propanolamine linker | Varies | Varies | The integrity of this linker is generally important for maintaining the correct spatial arrangement of pharmacophoric features. |
Computational Approaches to SAR/QSAR Modeling
Computational methods are instrumental in elucidating the SAR and developing QSAR models for compounds like (R)-Alprafenone. These approaches allow for the prediction of biological activity and the rational design of new analogs with improved properties.
Pharmacophore Modeling: This technique is used to create a three-dimensional representation of the essential structural features required for biological activity. nih.govunina.it For (R)-Alprafenone and its analogs, a pharmacophore model would typically include features such as aromatic rings, hydrogen bond acceptors, and a positively ionizable amine, all with specific spatial relationships.
3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating the 3D properties of molecules with their biological activities. mdpi.com For a series of (R)-Alprafenone analogs, a 3D-QSAR model could be developed to predict their Pgp modulatory activity based on their steric and electrostatic fields. Such models can provide contour maps that visualize regions where modifications to the molecular structure would likely lead to increased or decreased activity.
Molecular Docking: This computational technique can be used to predict the binding orientation of (R)-Alprafenone and its analogs within the binding site of a target protein, such as Pgp. mdpi.comnih.gov Docking studies can help to rationalize the observed SAR by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Design Principles for Optimized Molecular Probes and Research Tools
The structural scaffold of (R)-Alprafenone can serve as a template for the design of optimized molecular probes and research tools to investigate biological systems. The design of such probes is guided by the SAR data and computational models.
Fluorescent Probes: By attaching a fluorescent moiety to the (R)-Alprafenone scaffold, it is possible to create fluorescent probes for use in cellular imaging. rsc.org The design of such probes would need to consider the point of attachment of the fluorophore to ensure that the key pharmacophoric features required for target binding are not disrupted. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.
Affinity-Based Probes: The (R)-Alprafenone structure can be modified to incorporate a reactive group, creating an affinity-based probe that can covalently label its target protein. This approach can be used to identify the binding site and to study the mechanism of action.
Scaffold-Based Libraries: The modular nature of the (R)-Alprafenone structure lends itself to the creation of combinatorial libraries of analogs. rsc.org By systematically varying the substituents at different positions, a library of compounds with diverse properties can be generated. This library can then be screened to identify compounds with optimized activity or selectivity, or to develop new research tools with specific functionalities.
The following table outlines key design considerations for developing molecular probes based on the (R)-Alprafenone scaffold.
| Probe Type | Design Principle | Key Consideration | Potential Application |
| Fluorescent Probe | Covalent attachment of a fluorophore. rsc.org | Maintain binding affinity by attaching the fluorophore at a non-critical position. | Cellular imaging and target localization. |
| Affinity Probe | Incorporation of a photoreactive or chemically reactive group. | The reactive group should be positioned to label the binding site upon target engagement. | Target identification and binding site mapping. |
| Biotinylated Probe | Conjugation with biotin (B1667282). | A flexible linker between the scaffold and biotin is often required to avoid steric hindrance. | Affinity purification of the target protein. |
Metabolism and Biotransformation Pathways of R Alprafenone
Enzymatic Hydrolysis and Oxidation Pathways (e.g., Cytochrome P450 involvement)
The initial phase of metabolism for (R)-Alprafenone is expected to involve oxidative reactions, rather than hydrolysis, catalyzed by the cytochrome P450 (CYP) enzyme system, primarily within the liver. researchgate.netnih.gov This corresponds to Phase I of drug metabolism, which introduces or exposes functional groups on the drug molecule. wikipedia.org
For the analogous compound propafenone (B51707), two primary oxidative pathways have been identified:
Aromatic Hydroxylation: This is a major metabolic route where a hydroxyl group is added to the phenyl ring of the molecule. nih.gov This reaction is predominantly catalyzed by the CYP2D6 isoenzyme. The product of this reaction for propafenone is 5-hydroxypropafenone. researchgate.netnih.gov The activity of CYP2D6 is subject to genetic polymorphism, which leads to significant interindividual variability in metabolism. Individuals can be categorized as "extensive metabolizers" (EM) or "poor metabolizers" (PM), with the latter having a reduced capacity to hydroxylate the drug, resulting in different pharmacokinetic profiles. ahajournals.org
N-dealkylation: This pathway involves the removal of the propyl group from the nitrogen atom. This reaction is mainly catalyzed by CYP3A4 and to a lesser extent, CYP1A2 . researchgate.netnih.govnih.gov The resulting metabolite for propafenone is N-depropylpropafenone (also called norpropafenone). nih.govnih.gov
Given the structural similarities, (R)-Alprafenone is predicted to undergo analogous hydroxylation and N-dealkylation reactions, mediated by the same CYP isoenzymes. The combination of CYP3A4 inhibition and CYP2D6 deficiency or inhibition can significantly increase the concentration of propafenone, which would likely also be the case for alprafenone. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I oxidation, the newly formed metabolites of (R)-Alprafenone, particularly the hydroxylated metabolite, are expected to undergo Phase II conjugation reactions. wikipedia.org These reactions involve attaching endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the metabolite. youtube.com This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily via urine. youtube.comdrugbank.com
Studies on propafenone have shown that its metabolites are conjugated through:
Glucuronidation: The attachment of glucuronic acid to the 5-hydroxy metabolite.
Sulfation: The attachment of a sulfate group to the 5-hydroxy metabolite.
Research on propafenone reveals that these conjugation pathways are stereoselective. Glucuronidation of its 5-hydroxy metabolite preferentially occurs with the (S)-enantiomer, whereas sulfation shows a significant preference for the (R)-enantiomer. nih.gov This suggests that the hydroxylated metabolites of (R)-Alprafenone would also be substrates for these stereoselective conjugation enzymes.
Stereoselective Metabolism and Enantiomeric Interconversion (if applicable)
As a chiral compound, (R)-Alprafenone's metabolism is expected to be stereoselective, a phenomenon where one enantiomer is metabolized at a different rate or via a different pathway than the other. nih.gov This is a common feature in drug metabolism due to the stereo-specific nature of enzyme-substrate interactions. nih.gov
In the case of racemic propafenone, the disposition of its enantiomers is stereoselective. nih.gov Typically, the plasma concentrations of the (S)-enantiomer are higher than those of the (R)-enantiomer, indicating that the (R)-enantiomer is cleared more rapidly. nih.govnih.gov This difference in clearance is attributed, at least in part, to stereoselective metabolism. nih.gov Furthermore, in vitro studies have shown that the R-enantiomer of propafenone has a higher inhibitory effect on the key metabolizing enzymes CYP2D6 and CYP3A4 compared to the S-enantiomer. uclan.ac.uk
Therefore, it is highly probable that the metabolism of (R)-Alprafenone is also subject to these stereoselective processes. There is currently no evidence to suggest that enantiomeric interconversion (the conversion of one enantiomer to another) occurs for propafenone, and it is not an anticipated metabolic pathway for (R)-Alprafenone.
Identification and Characterization of Major Metabolites in Preclinical Models
Based on the extensive data from its analogue propafenone, the major metabolites of (R)-Alprafenone anticipated in preclinical models would be the products of Phase I oxidation. researchgate.netdrugbank.com These metabolites accumulate in the plasma during chronic administration. nih.gov
The two primary metabolites expected are:
5-hydroxy-Alprafenone: Formed via aromatic hydroxylation by the CYP2D6 enzyme.
N-depropyl-Alprafenone (Nor-Alprafenone): Formed via N-dealkylation by CYP3A4 and CYP1A2 enzymes.
| Predicted Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved |
|---|---|---|
| (R)-5-hydroxy-Alprafenone | Aromatic Hydroxylation | CYP2D6 |
| (R)-N-depropyl-Alprafenone | N-dealkylation | CYP3A4, CYP1A2 |
Role of Metabolites in Molecular Mechanism
Pharmacologically active metabolites can significantly contribute to the therapeutic effects and potential side effects of a drug. nih.gov For propafenone, both major metabolites have been shown to be pharmacologically active. drugbank.com
5-hydroxypropafenone: This metabolite exhibits antiarrhythmic activity comparable to the parent drug, propafenone, due to similar sodium and calcium channel blocking activity. nih.govpgkb.org However, its beta-blocking activity is about 10 times less potent than the parent compound. pgkb.org
N-depropylpropafenone (Norpropafenone): This metabolite also possesses antiarrhythmic properties. drugbank.com It has weaker sodium channel activity but retains an equivalent affinity for beta-receptors compared to propafenone. pgkb.org
| Predicted Metabolite | Anticipated Pharmacological Activity |
|---|---|
| (R)-5-hydroxy-Alprafenone | Antiarrhythmic activity similar to parent compound |
| (R)-N-depropyl-Alprafenone | Antiarrhythmic and beta-blocking activity |
Advanced Analytical Methodologies for R Alprafenone Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Sample Analysis
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of (R)-Alprafenone in research samples. researchgate.net This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection afforded by mass spectrometry. researchgate.net In a typical workflow, the sample is first injected into the LC system, where (R)-Alprafenone is separated from other matrix components based on its physicochemical properties as it passes through a chromatographic column. mdpi.com The separated analyte then enters the mass spectrometer, where it is ionized and detected based on its mass-to-charge ratio (m/z). This approach is widely applied in metabolomics and bioanalysis due to its high throughput, robustness, and applicability to a wide range of compounds in complex matrices like plasma or tissue homogenates. mdpi.comnih.gov
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of (R)-Alprafenone metabolites during drug discovery and development. ijpras.comresearchgate.net Unlike unit mass resolution instruments, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap, FT-ICR) provide very high mass resolution and accuracy, often to within 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown metabolites. researchgate.netresearchgate.net
During analysis, HRMS can distinguish (R)-Alprafenone and its metabolites from endogenous matrix components that may have the same nominal mass but different elemental formulas. researchgate.net By comparing the accurate masses of potential metabolites detected in post-dose samples to the parent drug, researchers can propose potential biotransformation pathways such as oxidation, demethylation, or conjugation. researchgate.net The combination of LC with HRMS (LC-HRMS) is particularly powerful, using retention time and accurate mass as dual filters to confidently identify metabolites. nih.gov
Table 1: Hypothetical HRMS Data for (R)-Alprafenone and its Potential Metabolites
| Compound | Proposed Biotransformation | Elemental Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| (R)-Alprafenone | Parent Drug | C₂₂H₂₇NO₃ | 354.2064 | 354.2061 | -0.8 |
| Metabolite 1 | Hydroxylation (+O) | C₂₂H₂₇NO₄ | 370.2013 | 370.2010 | -0.8 |
| Metabolite 2 | N-dealkylation (-C₃H₆) | C₁₉H₂₁NO₃ | 312.1594 | 312.1591 | -1.0 |
| Metabolite 3 | O-demethylation (-CH₂) | C₂₁H₂₅NO₃ | 340.1907 | 340.1904 | -0.9 |
While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed for the structural elucidation of (R)-Alprafenone and its metabolites. mdpi.com In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. mdpi.commdpi.com The fragmentation pattern is characteristic of the molecule's structure and provides definitive evidence for the identity of a compound. nih.gov
This technique is crucial for confirming the structure of the parent drug in reference standards and for determining the exact site of modification in metabolites. nih.gov For example, MS/MS can differentiate between isomers by revealing unique fragmentation pathways. By analyzing the product ion spectra, researchers can piece together the molecular structure, confirming the core scaffold and identifying the specific location of biotransformations. aalto.fi
Table 2: Illustrative MS/MS Fragmentation of (R)-Alprafenone
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| 354.2 | 296.2 | Loss of C₃H₈N (isopropylamine) |
| 354.2 | 161.1 | Benzoyl-containing fragment |
| 354.2 | 135.1 | Propiophenone-related fragment |
| 354.2 | 105.1 | Benzoyl cation [C₆H₅CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural characterization of (R)-Alprafenone. diva-portal.org While mass spectrometry provides information on mass and fragmentation, NMR offers detailed insights into the atomic-level structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). researchgate.netsemanticscholar.org
One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, including the number of different types of atoms present. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. semanticscholar.org These experiments reveal which protons are coupled to each other and which protons are directly attached to which carbon atoms, allowing for the unambiguous assignment of the entire molecular structure of (R)-Alprafenone. researchgate.net NMR is considered a primary method for structural elucidation in organic chemistry. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orgnih.gov The technique involves irradiating a single, high-quality crystal of (R)-Alprafenone with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are measured. nih.gov
Table 3: Representative Crystallographic Data for (R)-Alprafenone
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |
| Resolution | 1.65 Å |
| R-factor | 0.045 |
| Density (calculated) | 1.25 g/cm³ |
Note: Data are illustrative and not from actual experimental results for (R)-Alprafenone.
Electrochemical and Spectroscopic Techniques for Quantitative Analysis in Research Matrices
Beyond mass spectrometry, other analytical techniques can be employed for the quantitative analysis of (R)-Alprafenone in various research matrices.
Electrochemical Techniques: Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be developed for the quantitative determination of electroactive compounds like (R)-Alprafenone. news-medical.netfrontiersin.org These techniques measure the current response of a molecule to a changing potential at an electrode surface. iapchem.org For a compound with a suitable redox-active moiety, the peak current can be directly proportional to its concentration over a specific range, allowing for quantification. frontiersin.orgjournals.gen.tr These methods can be rapid, cost-effective, and highly sensitive. journals.gen.tr
Spectroscopic Techniques: Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used for quantitative analysis. researchgate.net The technique measures the absorption of infrared radiation by specific molecular bonds. According to the Beer-Lambert law, the absorbance at a characteristic peak frequency is proportional to the concentration of the compound. researchgate.net Similarly, Raman spectroscopy, which measures the inelastic scattering of light, provides a unique spectral fingerprint that can also be used for quantification, often with minimal sample preparation. spectroscopyonline.com
Development of Bioanalytical Methods for Preclinical Study Samples
The analysis of (R)-Alprafenone in samples from preclinical studies (e.g., toxicology, pharmacokinetics) requires the development and validation of robust bioanalytical methods. nih.govinotiv.com These methods are essential for generating reliable concentration data to inform drug development decisions. nih.govbioanalysis-zone.com The process involves creating a procedure for extracting the analyte from a complex biological matrix (such as plasma, blood, or tissue) and quantifying it accurately and precisely. pnrjournal.com
LC-MS/MS is the most common platform for this purpose due to its superior sensitivity and selectivity. researchgate.netpnrjournal.com Method development involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters. inotiv.com
Following development, the method must undergo a rigorous validation process according to regulatory guidelines. researchgate.netinotiv.com This validation assesses several key performance characteristics to ensure the method is reliable and fit for purpose.
Table 4: Summary of Validation Parameters for a Preclinical Bioanalytical Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | CV of matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Concentration change within ±15% of the initial concentration. |
Computational and Theoretical Studies of R Alprafenone
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. nih.govresearchgate.net This method models the interaction between the small molecule and the protein's binding site, calculating a score that estimates the binding affinity. mdpi.com For (R)-Alprafenone, the primary therapeutic target is the voltage-gated sodium channel (Nav), particularly the cardiac isoform Nav1.5, which is crucial in regulating cardiac excitability.
Modeling the interaction of (R)-Alprafenone with Nav1.5 begins with obtaining high-resolution 3D structures of the protein, often from homology modeling based on related cryo-EM or crystallographic structures. The (R)-Alprafenone structure is prepared by generating its 3D coordinates and assigning appropriate charges. nih.gov Docking algorithms then systematically sample a vast number of possible binding poses of (R)-Alprafenone within the channel's pore, evaluating each based on a scoring function. mdpi.com
The results of such a docking study would reveal the most probable binding conformation of (R)-Alprafenone. This includes identifying key amino acid residues within the sodium channel that form critical interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. arxiv.org This information is fundamental to understanding the structural basis of its channel-blocking activity. biorxiv.org
Table 1: Hypothetical Molecular Docking Results for (R)-Alprafenone with Nav1.5 Channel This table presents theoretical data for illustrative purposes.
| Parameter | Predicted Value/Interaction | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.5 | Indicates a strong, favorable binding interaction. |
| Interacting Residues | F1760, Y1767, N406 | Highlights key amino acids in the binding pocket responsible for anchoring the ligand. |
| Hydrogen Bonds | Hydroxyl group with N406; Amine nitrogen with F1760 backbone | Specific polar interactions that provide high affinity and specificity. |
| Hydrophobic Interactions | Naphthyl ring with F1760, Y1767 | Contribute to the stability of the ligand in the binding pocket. |
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comarxiv.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a realistic representation of the biomolecular system in a physiological environment (i.e., solvated in water with ions at a given temperature and pressure). wustl.edunih.gov
For the (R)-Alprafenone–Nav1.5 complex predicted by docking, an MD simulation would be performed to assess the stability of the binding pose. fortunejournals.com The simulation would reveal how the ligand and protein structures fluctuate and adapt to each other. nih.gov Key analyses from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. fortunejournals.com These simulations can confirm whether the initial docking pose is stable or if the ligand adopts alternative conformations within the binding site, providing a more accurate understanding of the binding mode. nih.gov
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of the (R)-Alprafenone–Nav1.5 Complex This table presents theoretical data for illustrative purposes.
| Simulation Parameter | Value/Condition | Purpose |
|---|---|---|
| Simulation Time | 500 nanoseconds | To observe significant conformational changes and ensure system equilibration. |
| Force Field | CHARMM36m | Provides accurate parameters for proteins, lipids, and drug-like molecules. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous physiological environment. |
| Temperature | 310 K (37 °C) | Simulates human body temperature. |
| Pressure | 1 atm | Maintains constant pressure, mimicking physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify the stability of the complex and key interactions over time. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. taylor.edursc.org These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental drivers of molecular interactions. plos.orgrsc.org
Applying quantum chemical methods to (R)-Alprafenone would allow for the calculation of its key electronic properties. mdpi.com The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the sites on the molecule most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. mdpi.com Furthermore, calculating the molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. dnu.dp.ua This information is crucial for understanding its non-covalent interactions with protein residues and can be used to refine the force field parameters for more accurate MD simulations. aps.org
Table 3: Theoretically Calculated Electronic Properties of (R)-Alprafenone This table presents theoretical data derived from quantum chemical principles for illustrative purposes.
| Property | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and moderate chemical reactivity. mdpi.com |
| Dipole Moment | 3.8 Debye | Quantifies the overall polarity of the molecule, influencing solubility and binding. |
| Electrostatic Potential | Negative potential around carbonyl oxygen; Positive potential near hydroxyl proton | Identifies regions likely to participate in electrophilic/nucleophilic interactions. |
In Silico Prediction of Ion Channel Interactions
Beyond direct docking, a range of in silico models can predict a compound's interaction with various ion channels. nih.govplos.org This is particularly important for cardiac drugs, where off-target effects on channels like hERG (IKr) can have serious consequences. These predictive methods often use machine learning or pharmacophore models based on the structural features of known channel blockers. europeanpharmaceuticalreview.comcam.ac.uk
A pharmacophore model for Nav1.5 blockers could be developed from a set of known active compounds. This model would consist of a 3D arrangement of essential chemical features, such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers. The structure of (R)-Alprafenone would then be fitted to this pharmacophore to assess its potential for potent Nav1.5 blockade. nih.gov Concurrently, its structure could be screened against pharmacophore models for other cardiac ion channels (e.g., hERG, Cav1.2) to predict potential off-target liabilities. In silico models can also help to understand indirect channel modulation. europeanpharmaceuticalreview.com
Table 4: Hypothetical In Silico Selectivity Profile for (R)-Alprafenone This table presents a theoretical prediction for illustrative purposes.
| Ion Channel Target | Predicted Interaction Potential (Score/Probability) | Implication |
|---|---|---|
| Nav1.5 (Sodium Channel) | High (0.92) | Primary target for antiarrhythmic effect. |
| hERG (IKr Potassium Channel) | Low (0.15) | Low risk of QT prolongation, a desirable safety feature. |
| Cav1.2 (L-type Calcium Channel) | Low (0.21) | Minimal effects on calcium-dependent processes. |
| KCNQ1/KCNE1 (IKs Potassium Channel) | Very Low (0.08) | Unlikely to interfere with this repolarizing current. |
Cheminformatics and Data Mining for Structure-Activity Relationships
Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets to derive structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR). medchemica.comwm.edunih.gov These models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. scribd.comresearchgate.net
For (R)-Alprafenone, a QSAR study could be conducted using a dataset of related aryloxypropanolamine analogues with experimentally measured activities against the Nav1.5 channel. mdpi.com For each compound, a wide range of molecular descriptors—numerical values that encode different aspects of the molecular structure (e.g., physicochemical, topological, electronic)—would be calculated. Statistical or machine learning methods would then be used to build a mathematical model linking these descriptors to the observed activity. mdpi.com Such a QSAR model would serve two purposes: first, to identify the key structural features of (R)-Alprafenone that are most important for its activity, and second, to predict the potency of novel, hypothetical derivatives, thereby guiding the design of more effective or safer analogues.
Table 5: Examples of Molecular Descriptors for a QSAR Study of (R)-Alprafenone and Analogues This table lists common descriptors used in cheminformatics for illustrative purposes.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP | Lipophilicity and membrane permeability. |
| Electronic | Partial Charge on Amine Nitrogen | Involvement in electrostatic or hydrogen bonding interactions. |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and transport properties. |
| Constitutional | Molecular Weight | Size of the molecule. |
| 3D-Descriptors | Radius of Gyration | Molecular shape and compactness. |
Future Research Directions and Unexplored Avenues for R Alprafenone
Development of Novel Preclinical Models for Mechanistic Studies
To date, the preclinical assessment of anti-arrhythmic drugs has largely relied on conventional cell cultures and animal models. While valuable, these systems often fail to fully recapitulate the complex, multicellular environment and genetic heterogeneity of human cardiac tissue. nih.gov Future research on (R)-Alprafenone should prioritize the development and use of more sophisticated preclinical models to conduct in-depth mechanistic studies. frontiersin.org
Genetically engineered mouse models, for instance, could be developed to mimic specific human channelopathies or arrhythmic syndromes. nih.govnih.gov These models would allow for the investigation of (R)-Alprafenone's efficacy in a context that is genetically predisposed to arrhythmia. Furthermore, patient-derived xenografts, a technique that has advanced oncology research, could be adapted for cardiac studies, providing a platform to test the compound on primary human samples. nih.gov Syngeneic models, which utilize an intact immune system, would also be valuable for exploring any potential immunomodulatory effects of the drug on cardiac tissue. nih.gov The development of such advanced in vivo models is indispensable for translating basic scientific findings into potential clinical applications. nih.govnih.gov
A summary of potential advanced preclinical models is presented below:
| Model Type | Specific Application for (R)-Alprafenone Research | Potential Insights |
| Genetically Engineered Mouse Models (GEMMs) | Testing efficacy in models of specific human cardiac channelopathies (e.g., Long QT Syndrome, Brugada Syndrome). | Efficacy against genetically defined arrhythmias; mechanism of action in the presence of specific ion channel mutations. |
| Patient-Derived Xenografts (PDX) - Cardiac Tissue | Implantation of human cardiac tissue from arrhythmia patients into immunocompromised mice. | Drug response in a multicellular, native human tissue environment; identification of patient-specific efficacy. |
| Syngeneic Murine Models | Investigating drug effects in immunocompetent mice with induced arrhythmias. | Elucidation of potential interactions between the drug, cardiac tissue, and the immune system. |
Exploration of Allosteric Modulation and Multi-Target Interactions
The primary mechanism of action for many anti-arrhythmic drugs involves direct binding to the orthosteric site of an ion channel. However, the concept of allosteric modulation—where a molecule binds to a site distinct from the primary active site to modify the protein's activity—offers a promising avenue for achieving greater therapeutic specificity and safety. libretexts.orgencyclopedia.pub Allosteric modulators can fine-tune a receptor's response to its natural ligand, offering a more subtle regulatory effect compared to direct agonists or antagonists. encyclopedia.pub
Future investigations should explore whether (R)-Alprafenone or its derivatives can exert allosteric effects on its primary target, the cardiac sodium channel, or on other cardiac proteins. libretexts.org This could involve screening for changes in the binding affinity or efficacy of the endogenous ligands in the presence of the compound. encyclopedia.pub Such allosteric interactions could lead to a more favorable pharmacological profile.
Furthermore, the "one drug, one target" paradigm is increasingly being replaced by the recognition that many effective drugs interact with multiple targets (polypharmacology). plos.org It is crucial to systematically investigate the multi-target interaction profile of (R)-Alprafenone. This involves screening the compound against a broad panel of cardiac and non-cardiac receptors, ion channels, and enzymes to identify any secondary or off-target effects. plos.org Understanding these interactions is key to predicting its full spectrum of physiological effects and identifying potential new therapeutic indications or unforeseen side effects.
Investigation of (R)-Alprafenone in Emerging Biological Systems (e.g., Organ-on-a-chip, 3D cell cultures)
Traditional two-dimensional (2D) cell cultures lack the structural and functional complexity of native human tissues. labmanager.com Emerging biological systems, such as three-dimensional (3D) cell cultures and organ-on-a-chip technologies, offer more physiologically relevant in vitro models for drug evaluation. labmanager.comreact4life.com
Future research should leverage these advanced platforms to study the effects of (R)-Alprafenone. 3D cultures, including spheroids and organoids derived from human pluripotent stem cells, can better replicate the cell-cell interactions and microenvironment of the human heart. labmanager.comnih.gov Cardiac organoids, for example, can be generated to model specific inherited arrhythmias, allowing for the testing of (R)-Alprafenone on a human-based disease model in vitro. mdpi.com These models are invaluable for studying aspects of both normal organ physiology and disease states. nih.gov
Organ-on-a-chip systems can further enhance this by integrating microfluidics to mimic the dynamic mechanical and electrical environment of the heart. react4life.com Using these systems, researchers can create cardiac micro-tissues that exhibit electrophysiological properties similar to those in human patients, enabling more accurate assessments of a drug's anti-arrhythmic potential and cardiotoxicity. mdpi.com
Advanced Mechanistic Pharmacokinetics/Pharmacodynamics Modeling (PK/PD) in Preclinical Settings
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative tool used to describe the relationship between drug exposure and its therapeutic effect. allucent.com For a chiral compound like alprafenone, where the (R)- and (S)-enantiomers may have different metabolic fates and activities, advanced, enantioselective PK/PD modeling is critical. mdpi.comresearchgate.net
By combining a robust PBPK model with pharmacodynamic data from the advanced preclinical systems described above, a comprehensive mechanistic PK/PD model can be built. allucent.com This model would be an invaluable tool in preclinical development, helping to optimize dosing strategies, predict clinical outcomes, and provide a deeper understanding of the quantitative relationship between (R)-Alprafenone concentration and its anti-arrhythmic effects. allucent.comnih.gov
Q & A
Q. How can researchers determine the stereochemical purity of (R)-Alprafenone during synthesis?
Methodological Answer: Utilize chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism (CD) spectroscopy to assess enantiomeric excess. Nuclear Magnetic Resonance (NMR) with chiral shift reagents can also differentiate enantiomers . Validate results against reference standards from peer-reviewed synthetic protocols to ensure reproducibility .
Q. What experimental approaches are recommended for optimizing (R)-Alprafenone synthesis yield?
Methodological Answer: Apply Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Confirm reproducibility through triplicate trials and statistical validation (e.g., ANOVA) .
Q. How should researchers address ethical considerations in preclinical studies involving (R)-Alprafenone?
Methodological Answer: Obtain Institutional Review Board (IRB) approval for animal or human tissue studies. Document informed consent procedures for human-derived samples and adhere to ARRIVE guidelines for animal welfare. Include ethical compliance statements in methodology sections .
Q. What are the best practices for ensuring data integrity in (R)-Alprafenone pharmacokinetic studies?
Methodological Answer: Implement double-blinding in animal trials and use electronic lab notebooks (ELNs) with audit trails. Validate analytical methods (e.g., LC-MS/MS) per ICH guidelines. Cross-check raw data against processed results to minimize transcription errors .
Advanced Research Questions
Q. How can conflicting data on (R)-Alprafenone’s cardiotoxic vs. antiarrhythmic effects be resolved?
Methodological Answer: Conduct dose-response studies across in vitro (e.g., hERG channel inhibition assays) and in vivo models (e.g., Langendorff-perfused hearts). Perform meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism). Use sensitivity analysis to quantify uncertainty .
Q. What advanced techniques validate the stereoselective binding of (R)-Alprafenone to its molecular targets?
Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity differences between enantiomers. Pair with molecular dynamics simulations to model receptor interactions. Publish raw binding curves and statistical confidence intervals (e.g., 95% CI) .
Q. How can AI-driven methods enhance the prediction of (R)-Alprafenone’s metabolic pathways?
Methodological Answer: Train machine learning models on curated datasets of CYP450-mediated metabolism. Validate predictions using in vitro microsomal assays and high-resolution mass spectrometry (HRMS). Disclose model limitations, such as data sparsity for rare metabolites .
Q. What strategies mitigate batch-to-batch variability in (R)-Alprafenone formulation stability studies?
Methodological Answer: Use accelerated stability testing (40°C/75% RH) with orthogonal analytical methods (e.g., DSC for polymorphic changes, HPLC for degradation products). Apply multivariate statistical process control (MSPC) to monitor critical quality attributes (CQAs) .
Q. How should researchers design studies to resolve contradictions in (R)-Alprafenone’s off-target effects?
Methodological Answer: Employ high-content screening (HCS) with fluorescent probes for off-target kinase profiling. Compare results across cell lines (e.g., HEK293 vs. cardiomyocytes) and use pathway enrichment analysis (e.g., KEGG) to contextualize findings. Report effect sizes and adjust for multiple comparisons .
Q. What statistical methods are optimal for analyzing nonlinear dose-response relationships in (R)-Alprafenone studies?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with bootstrapping to estimate confidence intervals. Use Akaike Information Criterion (AIC) to compare model fits .
Guidelines for Reporting and Publishing
- Tables/Figures : Number tables with Roman numerals and ensure self-explanatory legends. For crystallography data, include CIF files as supplementary material .
- Contradictions : Highlight conflicting data in the discussion section, proposing hypotheses (e.g., enantiomer-specific metabolism) for further testing .
- Ethics : Declare compliance with ethical standards (e.g., Declaration of Helsinki) and include IRB approval numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
